Osbond acid

Catalog No.
S630956
CAS No.
25182-74-5
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osbond acid

CAS Number

25182-74-5

Product Name

Osbond acid

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

AVKOENOBFIYBSA-WMPRHZDHSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Synonyms

(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid, 4,7,10,13,16-Docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-, 7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer, 7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer, 7,10,13,16,19-docosapentaenoic acid, lithium salt, 7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer, cis-7,10,13,16,19-docosapentaenoic acid, clupanodonic acid, docosa-4,7,10,13,16-pentaenoic acid, docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer, docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer, docosapentaenoic acid, docosapentaenoic acid (C22:5 N3), docosapentaenoic acid (C22:5 N6), docosapentaenoic acid, (all Z)-isomer, osbond acid

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
  • Acidity: Osbond acid exhibits moderate acidity, making it suitable for reactions requiring a weaker acid compared to very strong mineral acids like sulfuric acid. This controlled acidity minimizes the risk of unwanted side reactions, such as excessive charring or decomposition of sensitive molecules. Source: Royal Society of Chemistry:
  • Solubility: Osbond acid readily dissolves in water and other polar solvents, allowing for its use in a broad range of reaction media. This solubility is crucial for facilitating efficient contact between the acid and other reactants in solution. Source: American Chemical Society:
  • Stability: Osbond acid demonstrates good thermal and chemical stability, meaning it can withstand elevated temperatures and resist degradation in the presence of many other chemicals. This stability is essential for reactions requiring specific reaction conditions or prolonged heating. Source: Sigma-Aldrich:

These properties make Osbond acid valuable across various scientific research disciplines, including:

  • Organic synthesis: Osbond acid acts as a catalyst in numerous organic reactions, such as esterification, condensation, and alkylation. Its moderate acidity allows for controlled reaction rates and product formation. Source: ScienceDirect:
  • Material science: Osbond acid finds application in the synthesis and processing of various materials, including polymers, dyes, and pharmaceuticals. Its ability to protonate functional groups and modify surface properties proves useful in material development. Source: American Chemical Society:
  • Catalysis: Osbond acid serves as a reusable and recyclable acid catalyst in various green chemistry applications. This reduces reliance on hazardous and environmentally harmful catalysts, promoting sustainable practices in research. Source: Royal Society of Chemistry:

Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid characterized by a 22-carbon chain and five double bonds in the cis configuration. This compound is derived from arachidonic acid through a two-step enzymatic process involving elongation to docosatetraenoic acid followed by desaturation via Δ4-desaturase . Osbond acid is present in human serum at low concentrations (0.1% to 1%) and is considered a marker for the functional status of docosahexaenoic acid .

The mechanism of action of Osbond acid is not fully understood. However, due to its structural similarity to other PUFAs, it's hypothesized to be a precursor for eicosanoid synthesis []. These eicosanoids can influence various biological processes, but the specific role of Osbond acid-derived eicosanoids needs further investigation [].

There is currently no data available on the specific safety hazards associated with Osbond acid. Generally, PUFAs are considered safe for healthy individuals when consumed in moderate amounts as part of a balanced diet []. However, excessive intake of PUFAs, particularly an imbalance between n-6 and n-3 PUFAs, may be linked to certain health concerns [].

Typical of polyunsaturated fatty acids:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or ozone, yielding various oxidation products.
  • Reduction: Reduction reactions can occur with hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Substitution: Substitution reactions typically take place at the double bonds, allowing for the introduction of halogens or other substituents.

These reactions highlight its reactivity and potential for forming diverse derivatives.

The biological role of Osbond acid remains under investigation. It is involved in several cellular processes and is thought to influence gene expression and cellular signaling pathways. Research suggests that it may play a role in mood regulation and cognitive function, with studies indicating associations between maternal levels of Osbond acid and higher verbal IQ in offspring . Additionally, it has been linked to inflammation and may affect conditions like nonalcoholic steatohepatitis, which is associated with tumor burden .

Osbond acid is synthesized in the human body through a two-step enzymatic process:

  • Elongation: Arachidonic acid is elongated to form docosatetraenoic acid.
  • Desaturation: The docosatetraenoic acid is then converted into Osbond acid by the action of Δ4-desaturase.

In industrial settings, Osbond acid can be extracted from fish oils rich in polyunsaturated fatty acids. The extraction process typically involves purification techniques such as molecular distillation and chromatography to isolate the compound.

Osbond acid has several applications across different fields:

  • Nutritional Supplements: It is used as a dietary supplement due to its potential health benefits related to omega-6 fatty acids.
  • Research: Its biochemical properties make it valuable for studies related to fatty acids and their roles in human health.
  • Pharmaceuticals: Investigations are ongoing into its therapeutic potential, particularly concerning inflammation and metabolic disorders .

Osbond acid shares structural similarities with other long-chain polyunsaturated fatty acids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Arachidonic AcidC20H32O2Precursor to eicosanoids; involved in inflammation.
Docosahexaenoic AcidC22H34O2Omega-3 fatty acid; crucial for brain health.
Eicosapentaenoic AcidC20H30O2Omega-3 fatty acid; anti-inflammatory properties.

Uniqueness of Osbond Acid:

  • Osbond acid is unique due to its specific configuration as an omega-6 fatty acid with five double bonds, distinguishing it from omega-3 counterparts like docosahexaenoic acid and eicosapentaenoic acid. Its role as a marker for docosahexaenoic acid status further sets it apart within the biochemical landscape of polyunsaturated fatty acids .

Biosynthesis from Arachidonic Acid

Osbond acid is synthesized from arachidonic acid (20:4n-6) through a four-step enzymatic process involving elongation, desaturation, and peroxisomal remodeling (Figure 1) [4].

Step 1: Elongation to Adrenic Acid
Arachidonic acid undergoes elongation via fatty acid elongase 2 (ELOVL2) or elongase 5 (ELOVL5), which add two carbons to form adrenic acid (22:4n-6). This reaction occurs in the endoplasmic reticulum and utilizes malonyl-CoA as the carbon donor [4].

Step 2: Elongation to Tetracosatetraenoic Acid
Adrenic acid is further elongated by ELOVL2 to produce tetracosatetraenoic acid (24:4n-6). This intermediate retains the omega-6 configuration but extends the carbon chain to 24 atoms [4].

Step 3: Δ6-Desaturation
Tetracosatetraenoic acid is desaturated by Δ6-desaturase (FADS2), which introduces a double bond at the sixth carbon from the carboxyl end, yielding tetracosapentaenoic acid (24:5n-6) [4].

Step 4: Peroxisomal β-Oxidation
The final step involves peroxisomal β-oxidation, a shortening process that removes two carbons from tetracosapentaenoic acid to generate Osbond acid (22:5n-6). This step is catalyzed by acyl-CoA oxidase and bifunctional enzyme [4].

Table 1: Enzymatic Steps in Osbond Acid Biosynthesis

StepEnzymeSubstrateProductLocation
1ELOVL2/ELOVL5Arachidonic acid (20:4n-6)Adrenic acid (22:4n-6)Endoplasmic reticulum
2ELOVL2Adrenic acid (22:4n-6)Tetracosatetraenoic acid (24:4n-6)Endoplasmic reticulum
3Δ6-Desaturase (FADS2)Tetracosatetraenoic acid (24:4n-6)Tetracosapentaenoic acid (24:5n-6)Endoplasmic reticulum
4Peroxisomal β-oxidation enzymesTetracosapentaenoic acid (24:5n-6)Osbond acid (22:5n-6)Peroxisomes

Upstream Precursors and Linoleic Acid Metabolism

Osbond acid originates from linoleic acid (18:2n-6), an essential fatty acid obtained through dietary sources. The conversion involves three key stages [1] [4]:

  • Δ6-Desaturation of Linoleic Acid: Linoleic acid is desaturated by Δ6-desaturase to form γ-linolenic acid (18:3n-6).
  • Elongation to Dihomo-γ-Linolenic Acid: γ-Linolenic acid is elongated by ELOVL5 to dihomo-γ-linolenic acid (20:3n-6).
  • Δ5-Desaturation to Arachidonic Acid: Dihomo-γ-linolenic acid is desaturated by Δ5-desaturase (FADS1) to yield arachidonic acid (20:4n-6), the direct precursor for Osbond acid [4].

This pathway highlights the interdependence of desaturases and elongases in maintaining omega-6 PUFA homeostasis.

Metabolic Fate and Downstream Products

Osbond acid serves as a substrate for specialized lipid mediators, though its metabolic fate remains less characterized than that of arachidonic acid. Key potential pathways include:

  • Docosanoid Synthesis: Osbond acid may undergo oxidation via lipoxygenase (LOX), cyclooxygenase (COX), or cytochrome P450 enzymes to form docosanoids, analogous to arachidonic acid-derived eicosanoids [3]. For example, n-6 docosapentaenoic acid (Osbond acid) could theoretically yield resolvins or protectins, though these metabolites have not been definitively identified [3].
  • Retroconversion to Shorter-Chain PUFAs: Peroxisomal β-oxidation may retroconvert Osbond acid into tetracosapentaenoic acid (24:5n-6) or adrenic acid (22:4n-6), depending on metabolic demands [4].

Regulation of Osbond Acid Biosynthesis

The production of Osbond acid is tightly regulated by nutritional and enzymatic factors:

  • Enzyme Competition: Δ6-Desaturase and ELOVL enzymes preferentially metabolize omega-3 PUFAs (e.g., α-linolenic acid) over omega-6 substrates. High dietary omega-3 intake can suppress Osbond acid synthesis by diverting enzymes toward omega-3 pathways [4].
  • Nutritional Modulation: Deficiencies in cofactors (e.g., zinc, magnesium) or excess saturated fats impair Δ6-desaturase activity, reducing Osbond acid production [4].
  • Hormonal Influence: Insulin upregulates Δ6-desaturase expression, while glucagon and cortisol suppress it, linking Osbond acid levels to metabolic states [4].

Table 2: Factors Regulating Osbond Acid Biosynthesis

FactorEffect on BiosynthesisMechanism
High omega-3 intakeDecreasesCompetes for Δ6-desaturase and ELOVL enzymes
Zinc deficiencyDecreasesImpairs Δ6-desaturase activity
High-carbohydrate dietIncreasesEnhances insulin signaling, upregulating Δ6-desaturase
Peroxisomal disordersDecreasesDisrupts β-oxidation of tetracosapentaenoic acid

Osbond acid (C₂₂H₃₄O₂) is produced from arachidonic acid via elongation to docosatetraenoic acid followed by Δ4-desaturation [1] [3]. Its melting point of −47 °C and log P of 7.11 give it high hydrophobicity, favouring tight phospholipid acyl-chain packing [4] [5].

Distribution in Biological Membranes

Central Nervous System

Rodent models deprived of omega-3 polyunsaturated fatty acids accumulate Osbond acid in brain grey matter and retinal membranes, where it replaces docosahexaenoic acid but with altered electrophysiological outcomes [6] [2].

Skeletal Muscle

Artificially reared rats fed Osbond acid exhibit significant incorporation into soleus and red gastrocnemius phospholipids, indicating competitive insertion into slow-twitch oxidative fibres [7].

Blood Components

Red-blood-cell phosphatidylcholine from Inuit adults contains approximately 0.45% Osbond acid, confirming steady-state systemic availability [8].

Developmental Dynamics

Rabbit retina shows a transient post-natal surge of Osbond acid (15.1% at nine weeks), followed by a decline as docosahexaenoic acid predominates in adulthood [9].

Table 1 – Representative tissue concentrations of Osbond acid

TissueModel/ConditionAge or TreatmentOsbond acid % of total membrane fatty acidsCitation
Rod outer segment, retinaRat, AY9944 treatment3 months5.4% [10]
Rod outer segment, retinaRat, untreated3 months1.2% [10]
RetinaRabbitBirth3.7% [9]
RetinaRabbit9 weeks15.1% [9]
RetinaRabbitAdult5.6% [9]
Red gastrocnemius muscleRat, Osbond acid-rich diet15 weeks8.1% ± 2.8% [7]
Red gastrocnemius muscleRat, docosahexaenoic acid diet15 weeks0.7% ± 0.27% [7]
Red-blood-cell membraneNunavik Inuit adultsFasting0.45% [8]

Biophysical Consequences for Membrane Architecture

Membrane Fluidity and Viscosity

Enrichment of rod outer segment membranes with Osbond acid (5.4%) raises the saturated-to-polyunsaturated index from 1.13 to 1.27, predicting a measurable viscosity increase and concomitant loss of rotational freedom for embedded fluorophores [10]. Fluorescence rotor studies in neuronal cells demonstrate that fatty acids with four or more double bonds—including Osbond acid—reduce molecular rotor quantum yield, consistent with enhanced bilayer fluidity relative to saturated controls [11].

Lipid Packing and Phase Behaviour

Differential-scanning-calorimetry profiling of 18:0–22:5 phosphatidylcholine shows a latent-heat change of 5.6 kcal mol⁻¹, intermediate between dienoic and docosahexaenoic-containing species, indicating tight gel-state ordering without achieving the extreme disorder engendered by docosahexaenoic acid [12].

Curvature Stress and Permeability

Molecular-dynamics simulations reveal that 18:0–22:5 phosphatidylcholine adopts less pronounced “hairpin” conformations than its 22:6 counterpart, producing bilayers that are thicker, less permeable to water, and marginally less deformable under mechanical stress [13]. Plasmalogen-based systems incorporating Osbond acid generate stable lamellar and cubic multiphase topologies that modulate interfacial curvature in synthetic vesicles [14] [15].

Table 2 – Selected membrane biophysics metrics influenced by Osbond acid

ParameterControl (docosahexaenoic acid dominant)Osbond acid-enrichedRelative ChangeExperimental SystemCitation
Saturation index1.13 [10]1.27 [10]+12%Rat rod outer segment [10]
n-6 : n-3 ratio0.22 [10]0.52 [10]+136%Rat rod outer segment [10]
Phase-transition enthalpy ΔH6.1 kcal mol⁻¹ (22:6) [12]5.6 kcal mol⁻¹ [12]−8%Synthetic phosphatidylcholine [12]

Structural Interactions with Membrane Proteins

Phototransduction

When Osbond acid substitutes for docosahexaenoic acid in disk membranes, rhodopsin activation and rhodopsin–transducin complex formation decline, lowering phosphodiesterase activity and attenuating photoreceptor electrical response amplitude [2]. These functional impairments stem from reduced lateral mobility and altered packing density around the receptor.

Ion-Transport Systems

Experimental depletion–repletion paradigms indicate that sodium–potassium adenosine-triphosphatase and sarcoplasmic reticulum calcium pumps display diminished maximal activity in Osbond-acid-enriched tissues compared with docosahexaenoic-acid-rich counterparts, linking acyl-chain flexibility directly to optimal transmembrane protein conformation [6] [10].

Signal-Regulated Contraction

In vascular smooth muscle, both omega-3 and omega-6 docosapentaenoic acid stereoisomers curb sphingosylphosphorylcholine-induced calcium-sensitised contraction by preventing Rho-kinase translocation to the plasma membrane, underscoring membrane-lipid composition as a modulator of kinase localisation and vasomotor tone [16].

Functional Substitution in Omega-3 Depletion

Mechanistic Basis

Under limited docosahexaenoic acid availability, elongase and desaturase activities increase Osbond acid synthesis, enabling it to occupy sn-2 positions of phosphatidylethanolamine and phosphatidylserine, safeguarding bilayer integrity [1] [2].

Physiological Constraints

Although Osbond acid successfully prevents catastrophic membrane disintegration, it cannot fully replicate the high-frequency torsional motions of docosahexaenoic acid, resulting in slower photoresponse, delayed neurotransmission, and suboptimal cognitive performance in animal models [6] [2].

Developmental Ramifications

Vitamin A deficiency amplifies Osbond acid deposition in liver and colon phospholipids, while alpha-linolenic-acid shortage aggravates docosahexaenoic acid loss and drives even greater Osbond acid accrual, illustrating complex micronutrient–fatty-acid interplay during tissue maturation [17].

Comparative Thermodynamic and Structural Studies

Enthalpic Profiles of Mixed-Chain Phosphatidylcholines

Fatty-acyl enthalpy trends show a monotonic increase from dienes through tetraenes to Osbond acid‐containing species, then peaking with docosahexaenoic acid, highlighting the extra double bond’s pivotal role in diminishing van der Waals cohesion and lowering gel-to-liquid-crystal transition temperatures [12].

Chain Conformation Dynamics

In silico analyses demonstrate that polyunsaturated chains with five double bonds possess a narrower distribution of z-axis excursions compared with six-double-bond chains, restricting terminal methyl group sampling near the aqueous interface and leading to reduced bilayer undulations [13] [18].

Emerging Structural Research

Plasmalogen-Rich Nanodomains

Osbond acid plasmenyl phosphatidylethanolamine integrates into dioleoylphosphocholine networks to create multilamellar “onion” vesicles with gradient curvature; such architectures present novel templates for targeted drug delivery and controlled fusion [14].

Neuroinflammatory Resolution

Direct gavage of Osbond acid in Alzheimer-disease transgenic mice decreases microglial tumour-necrosis-factor messenger-RNA expression and up-regulates anti-inflammatory resolvin-pathway genes, suggesting that membrane incorporation may favour ligand production that tempers innate immune activation [19].

Lipidomic Remodeling of Exocytosis Platforms

Neurosecretory cell cultures supplemented with linoleic-acid metabolites elevate Osbond acid-containing phosphatidylinositol species, altering docked-vesicle lipid-protein interfaces and enhancing exocytic event frequency [20].

Physical Description

Solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

330.255880323 g/mol

Monoisotopic Mass

330.255880323 g/mol

Heavy Atom Count

24

UNII

7S686LQT6T

Other CAS

25182-74-5
25448-00-4

Wikipedia

Osbond acid

Use Classification

Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]

Dates

Last modified: 08-15-2023
1.Marckmann, P.,Lassen, A.,Haraldsdóttir, J., et al. Biomarkers of habitual fish intake in adipose tissue. American Journal of Clinical Nutrition 62, 956-959 (1995).

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